molecular formula C14H13N5O2S B12157951 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12157951
M. Wt: 315.35 g/mol
InChI Key: ALSPKHILHOETKP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol acetamide class, characterized by a triazole core substituted with a furan-2-ylmethyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl acetamide moiety at position 2. Its synthesis typically involves alkylation of the triazole-thiol intermediate with chloroacetamide derivatives under basic conditions . The structure combines heterocyclic motifs (furan and pyridine) known for enhancing bioavailability and pharmacological activity, making it a candidate for anti-inflammatory, antimicrobial, and anti-exudative applications .

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H13N5O2S/c15-12(20)9-22-14-18-17-13(10-3-5-16-6-4-10)19(14)8-11-2-1-7-21-11/h1-7H,8-9H2,(H2,15,20)

InChI Key

ALSPKHILHOETKP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)N)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Triazole Ring Formation

The core 1,2,4-triazole ring is synthesized via cyclization reactions. A common approach involves the condensation of thiosemicarbazide with pyridine-4-carboxylic acid derivatives under acidic conditions. For example, refluxing equimolar quantities of thiosemicarbazide and pyridine-4-carbonyl chloride in ethanol at 80°C for 6 hours yields 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as a key intermediate.

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 70–85°C

  • Catalyst: None required (self-condensation)

  • Yield: 68–72%

Introduction of Furan-2-ylmethyl Group

The furan-2-ylmethyl moiety is introduced through nucleophilic substitution at the N4 position of the triazole ring. This step typically employs furfuryl bromide in the presence of a base such as potassium carbonate:

Triazole intermediate+Furfuryl bromideK2CO3,DMF4-(Furan-2-ylmethyl)triazole derivative\text{Triazole intermediate} + \text{Furfuryl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Furan-2-ylmethyl)triazole derivative}

Optimized Parameters:

  • Molar ratio: 1:1.2 (triazole:furfuryl bromide)

  • Reaction time: 4–5 hours

  • Temperature: 60°C

  • Yield: 81%

Sulfanyl Acetamide Linkage Formation

Thioether Bond Formation

The critical sulfanyl linkage is created through a nucleophilic substitution reaction between the triazole-thiol intermediate and chloroacetamide derivatives. This step requires careful pH control to prevent oxidation of the thiol group:

4-(Furan-2-ylmethyl)-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol+ClCH2C(O)NH2NaOH, EtOHTarget compound\text{4-(Furan-2-ylmethyl)-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol} + \text{ClCH}2\text{C(O)NH}2 \xrightarrow{\text{NaOH, EtOH}} \text{Target compound}

Key Variables:

ParameterOptimal RangeEffect on Yield
pH8.5–9.0Maximizes S-alkylation
Reaction time3–4 hoursPrevents over-alkylation
Temperature40–45°CBalances kinetics/thermodynamics
SolventEthanol/water (3:1)Enhances solubility

Typical yields range from 65% to 78% under these conditions.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent advances employ microreactor technology to improve reaction efficiency:

Flow System Parameters:

  • Reactor volume: 50 mL

  • Flow rate: 2 mL/min

  • Residence time: 25 minutes

  • Productivity: 12 g/h

Green Chemistry Approaches

Industrial protocols emphasize solvent recovery and atom economy:

Sustainability Metrics:

MetricBatch ProcessFlow Process
E-factor23.48.9
Atom economy64%78%
Solvent recovery55%92%

These methods reduce waste generation by 62% compared to traditional batch synthesis.

Purification and Characterization

Crystallization Optimization

Final purification uses solvent mixtures to enhance crystal purity:

Crystallization Data:

Solvent SystemPurity (%)Recovery (%)
Ethanol/water (4:1)99.285
Acetone/hexane98.778
Ethyl acetate97.982

Spectroscopic Characterization

Critical analytical data for quality control:

1H-NMR (400 MHz, DMSO-d6):

  • δ 8.78 (d, J = 5.2 Hz, 2H, Py-H)

  • δ 7.92 (s, 1H, Triazole-H)

  • δ 7.45 (m, 3H, Furan-H + NH)

  • δ 5.21 (s, 2H, CH2-furan)

  • δ 4.12 (s, 2H, SCH2)

IR (KBr, cm⁻¹):

  • 3250 (N-H stretch)

  • 1665 (C=O)

  • 1580 (C=N)

  • 690 (C-S)

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

MethodTotal Yield (%)Purity (%)Time (h)
Conventional batch5897.514
Microwave-assisted7398.86
Continuous flow8199.13.5

Microwave irradiation (100 W, 80°C) reduces reaction times by 57% while improving yields.

Impurity Profile Management

Common impurities and mitigation strategies:

ImpuritySourceReduction Method
Bis-alkylated byproductOver-alkylationControlled reagent addition
Oxidized sulfoneThiol oxidationNitrogen atmosphere
Unreacted starting materialIncomplete reactionExtended reaction time

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. Triazole derivatives have been studied for their effectiveness against various bacterial and fungal strains, making them potential candidates for developing new antibiotics and antifungal agents .

Anticancer Properties
Triazole compounds have shown promise in anticancer research. Studies suggest that the incorporation of furan and pyridine moieties can enhance the cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Enzyme Inhibition
The compound is also being investigated for its ability to inhibit specific enzymes linked to disease processes, such as kinases involved in cancer progression. The triazole ring is known to interact with metal ions in enzyme active sites, potentially leading to effective inhibitors .

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Triazole derivatives are known for their ability to control fungal pathogens in crops. Research has demonstrated that similar compounds can effectively reduce fungal infections in plants, thereby improving crop yield and quality .

Plant Growth Regulation
Additionally, some studies suggest that triazole compounds may act as plant growth regulators, influencing various physiological processes such as flowering and fruiting in agricultural crops. This application could lead to enhanced agricultural productivity through improved plant health and resilience against environmental stressors .

Material Science Applications

Polymer Chemistry
In material science, the compound's unique chemical structure allows it to be used as a building block for synthesizing novel polymers. These polymers may exhibit enhanced thermal stability and mechanical properties suitable for various industrial applications .

Nanotechnology
Recent advancements have explored the use of triazole derivatives in nanotechnology, particularly in the development of nanomaterials with specific electronic or optical properties. Such applications could lead to innovations in sensors and electronic devices.

Case Studies

  • Antimicrobial Efficacy Study
    A study published in a peer-reviewed journal demonstrated that a related triazole compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans. The study highlighted the potential of such compounds as alternative treatments for resistant strains of bacteria and fungi .
  • Agricultural Field Trials
    Field trials assessing the efficacy of triazole-based pesticides showed a marked decrease in fungal infections on wheat crops compared to untreated controls. These results support the use of these compounds in integrated pest management strategies .
  • Polymer Development Research
    Research focused on synthesizing new polymeric materials incorporating triazole units revealed enhanced mechanical properties and thermal stability compared to conventional polymers. This advancement opens avenues for applications in coatings and composites.

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, while the furan and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Anti-Exudative and Anti-Inflammatory Activity

  • The target compound’s furan and pyridine substituents enhance anti-exudative activity, comparable to diclofenac sodium (reference drug) at 10 mg/kg. Derivatives with electron-withdrawing groups (e.g., -Cl, -NO2) on the acetamide side chain show improved efficacy .
  • Analog 5q (3-fluorobenzylthio substitution) exhibits moderate anti-inflammatory activity (IC50 ~25 µM), while KA3 (aryl carbamoyl substitution) shows superior inhibition of protein denaturation (85% at 50 µg/mL) .

Antimicrobial and Antioxidant Activity

  • KA3 and KA7 (with -Cl and -OCH3 substituents) demonstrate broad-spectrum antibacterial activity (MIC: 12.5–25 µg/mL against E. coli and S. aureus), attributed to the pyridin-4-yl group enhancing membrane penetration .
  • Antioxidant activity (via H2O2 scavenging) is highest in analogs with -NH2 or -OH groups on the acetamide side chain (e.g., 78% radical scavenging at 100 µM) .

Pharmacological Target Specificity

  • VUAA-1 and OLC-12 act as Orco receptor agonists in insects, while the target compound and 5q lack this specificity due to differences in pyridine positioning (3- vs. 4-pyridinyl) .

Biological Activity

The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic molecule notable for its diverse biological activities. Characterized by a triazole ring, this compound has demonstrated potential in medicinal chemistry, particularly in antifungal and antibacterial applications. The unique combination of functional groups—furan, pyridine, and triazole—contributes to its biological reactivity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N5O2SC_{23}H_{23}N_{5}O_{2}S, with a molecular weight of approximately 433.5 g/mol. The presence of the triazole moiety is particularly significant due to its known biological activity, which includes the ability to chelate metal ions and modulate enzyme activity.

PropertyValue
Molecular FormulaC23H23N5O2S
Molecular Weight433.5 g/mol
Functional GroupsFuran, Pyridine, Triazole, Acetamide

The biological activity of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring facilitates metal ion binding, which can enhance the compound's efficacy in inhibiting various biological pathways. This mechanism is crucial for its potential applications in drug development.

Antifungal and Antibacterial Properties

Research indicates that compounds containing the triazole ring are effective against a range of fungal and bacterial strains. For instance, similar compounds have shown significant inhibition against Candida albicans and Staphylococcus aureus, indicating that 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may possess comparable activities.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:

Cell LineIC50 (μM)Reference
MCF7 (Breast Cancer)12.0
HepG2 (Liver Cancer)10.28
A549 (Lung Cancer)15.6

These findings suggest that the compound exhibits promising anticancer properties, potentially outperforming established chemotherapeutics like doxorubicin.

Case Studies

  • Anticancer Activity : A study focused on the anticancer properties of derivatives similar to 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide found that modifications in the structure significantly influenced cytotoxicity against cancer cell lines. The presence of electronegative groups was crucial for enhancing anti-proliferative activity .
  • Enzyme Inhibition : Another investigation revealed that compounds with a similar structure inhibited key enzymes involved in cancer progression. This inhibition was linked to alterations in cell cycle dynamics and apoptosis induction .

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized to maximize yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. Key steps include:

  • Triazole ring formation : Reacting hydrazine derivatives with carbon disulfide and amines under reflux conditions (ethanol, 80–100°C) to generate 1,2,4-triazole-3-thiol intermediates .
  • Alkylation : Coupling the thiol group with α-chloroacetamide derivatives in the presence of KOH (1–2 eq) in DMF at 60–80°C to introduce the sulfanylacetamide moiety .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to achieve >95% purity .
    Optimization factors include solvent polarity (DMF enhances nucleophilicity), temperature control (prevents by-products), and stoichiometric ratios (excess alkylating agents improve yield) .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., furan’s α-protons at δ 6.3–7.2 ppm, pyridinyl protons at δ 8.5–8.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity (>98%) and detect trace impurities .
  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies (e.g., triazole ring planarity and sulfur-acetamide bond angles) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) to enhance biological efficacy?

Methodological approaches include:

  • Systematic substituent variation : Introduce electron-withdrawing (e.g., nitro, chloro) or donating (e.g., methoxy) groups at the phenyl or pyridinyl rings to modulate electronic effects .
  • In vivo anti-exudative assays : Evaluate derivatives in rat models (e.g., carrageenan-induced paw edema) to correlate substituent effects (e.g., 4-chlorophenyl enhances activity by 40% vs. unsubstituted analogs) .
  • Computational QSAR modeling : Use molecular descriptors (logP, polar surface area) to predict bioavailability and guide synthetic prioritization .

Q. What methodological approaches are recommended for evaluating the compound’s mechanism of action?

  • Molecular docking : Simulate binding to inflammatory targets (e.g., COX-2 or TNF-α) using AutoDock Vina. The triazole and pyridinyl groups show strong hydrogen bonding with catalytic residues .
  • Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., JAK3) via fluorescence polarization. The sulfanylacetamide moiety chelates Mg²⁺ in ATP-binding pockets .
  • Cellular uptake studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) with confocal microscopy to track intracellular localization .

Q. How do structural modifications at the triazole and furan rings influence pharmacokinetics?

  • Metabolic stability : Replace furan with thiophene (improves CYP450 resistance) or introduce methyl groups at the triazole’s N4 position (reduces oxidative metabolism) .
  • Solubility enhancement : Incorporate hydrophilic substituents (e.g., -OH at pyridinyl’s para position) increases aqueous solubility by 3-fold, as measured by shake-flask assays .
  • Plasma protein binding : Modify the acetamide’s N-aryl group (e.g., 3,5-dimethoxy substitution reduces albumin binding from 92% to 75%) .

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